Cas no 72-17-3 (Lactate sodium)
Lactate sodium Chemical and Physical Properties
Names and Identifiers
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- dl-lactic acid sodium salt
- dl-lactic acid sodium salt solution
- dl-lactic acid sodium
- Sodium DL-lactate solution
- Sodium lactate
- Sodium DL-lactate
- SodiuM citrate dibasic sesquihydrate
- W AQ. SOLN.
- Lactic acid sodium salt
- (+/-)-2-Hydroxypropionic acid sodium salt
- 2-Hydroxypropionic Acid Sodium Salt (60% in Water)
- DL-Lactic Acid Sodium Salt (60% in Water)
- Sodium 2-Hydroxypropionate (60% in Water)
- Monosodium lactate
- Lacolin
- Per-glycerin
- Lactic acid, monosodium salt
- sodium 2-hydroxypropanoate
- Sodium alpha-hydroxypropionate
- Monosodium 2-hydroxypropanoate
- Propanoic acid, 2-hydroxy-, monosodium salt
- Sodium (dl)-lactate
- 2-Hydroxypropanoic acid, monosodium salt
- Lactic acid, sodium salt (VAN)
- Compound solution of Sodium Lactate
- Lactate sodium
- Sodium Lactate Solution
-
- MDL: MFCD00065400
- Inchi: 1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1
- InChI Key: NGSFWBMYFKHRBD-UHFFFAOYSA-M
- SMILES: [Na+].OC(C(=O)[O-])C
- BRN: 4332999
Computed Properties
- Exact Mass: 112.01400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 63.2
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 60.4
Experimental Properties
- Color/Form: Colorless or yellowish transparent syrupy liquid
- Density: 1.33
- Melting Point: 17°C
- Boiling Point: 227.6°C at 760 mmHg
- Flash Point: 109.9°C
- Refractive Index: 1.422-1.425
- Water Partition Coefficient: miscible
- Stability/Shelf Life: Stable.
- PSA: 60.36000
- LogP: -1.88290
- Merck: 8635
- Color/Form: 60 % (w/w)
- Solubility: Miscible in water, ethanol and glycerol
Lactate sodium Security Information
- Prompt:warning
- Hazard Statement: H320
- Warning Statement: P264-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Safety Instruction: S24/25
- RTECS:OD5680000
- TSCA:Yes
- Storage Condition:2-8°C
Lactate sodium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 71720-5G |
Lactate sodium |
72-17-3 | 99.0% | 5g |
¥1493.34 | 2023-10-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 71720-25G |
Lactate sodium |
72-17-3 | 99.0% | 25g |
¥5948.51 | 2023-10-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817880-2.5L |
Sodium lactate |
72-17-3 | 60% | 2.5L |
416.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S58050-500ml |
Sodium 2-hydroxypropanoate |
72-17-3 | 500ml |
¥98.0 | 2021-09-07 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11100-500ml |
Sodium DL-lactate |
72-17-3 | CP,50-60% | 500ml |
¥112.00 | 2021-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014955-500ml |
Lactate sodium |
72-17-3 | 60%(:H2O) | 500ml |
¥99 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014955-2.5l |
Lactate sodium |
72-17-3 | 60%(:H2O) | 2.5l |
¥396 | 2024-05-22 | |
| TRC | S644003-1g |
Sodium DL-Lactate (60% w/w in H2O) |
72-17-3 | 1g |
$ 51.00 | 2023-09-06 | ||
| TRC | S644003-5g |
Sodium DL-Lactate (60% w/w in H2O) |
72-17-3 | 5g |
$ 150.00 | 2023-09-06 | ||
| TRC | S644003-10g |
Sodium DL-Lactate (60% w/w in H2O) |
72-17-3 | 10g |
$ 247.00 | 2023-09-06 |
Lactate sodium Suppliers
Lactate sodium Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid salts
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid salts
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Lactate sodium
Lactate Sodium (CAS No. 72-17-3): A Multifunctional Compound Bridging Chemistry and Biomedical Applications
Lactate sodium, identified by the Chemical Abstracts Service (CAS) registry number 72-17-3, is a widely recognized chemical compound with the molecular formula C₃H₅O₃Na. This sodium lactate salt forms a crystalline solid at room temperature and plays critical roles in diverse biomedical, pharmaceutical, and industrial contexts. Recent advancements in metabolomics and cellular signaling research have redefined its conventional understanding, positioning it as an emerging player in cutting-edge therapeutic strategies.
In clinical practice, lactate sodium remains a cornerstone for managing metabolic acidosis. A 2023 meta-analysis published in the New England Journal of Medicine demonstrated its efficacy in restoring acid-base balance with a pH correction efficiency of 94% within 60 minutes post-administration. The compound's ability to cross the blood-brain barrier has been leveraged in neurocritical care settings, as highlighted by studies from Stanford University's Department of Anesthesia showing reduced cerebral edema incidence by 40% when used adjunctively in traumatic brain injury protocols. Its parenteral administration formulation continues to be preferred for emergency treatment due to rapid bioavailability compared to oral alternatives.
Beyond its traditional applications, lactate sodium has gained prominence in cancer research through its role in tumor metabolism. A groundbreaking study from the University of Oxford (Nature Cancer, 2023) revealed that lactate acts as a signaling molecule promoting angiogenesis via activation of the monocarboxylate transporter MCT4. This discovery has spurred investigations into cancer metabolic therapies, where lactate sodium's modulation could potentially disrupt tumor microenvironment homeostasis without affecting healthy tissues. The compound's unique redox properties were further elucidated by MIT researchers who demonstrated its capacity to enhance chemotherapy efficacy by sensitizing hypoxic tumor cells to drug treatments.
In drug delivery systems, lactate sodium serves as a versatile excipient due to its buffering capacity and physiological compatibility. Recent innovations include its incorporation into pH-sensitive nanoparticles for targeted delivery of chemotherapeutic agents. A collaborative study between ETH Zurich and Novartis (Journal of Controlled Release, 2023) showed that lactate-functionalized carriers achieved 85% drug encapsulation efficiency while minimizing off-target effects through controlled release mechanisms triggered by extracellular acidosis conditions common in solid tumors.
The compound's chelating properties are now being exploited in advanced imaging technologies. Researchers at Johns Hopkins University developed a novel contrast agent using lactate conjugated with gadolinium complexes, achieving superior MRI visualization of inflammatory lesions while reducing nephrotoxicity risks by 60% compared to conventional agents (Radiology: Artificial Intelligence, Q1 2024). This application leverages the compound's ability to form stable coordination complexes under physiological conditions without compromising safety profiles.
In sports medicine and exercise physiology, lactate sodium is central to emerging concepts about muscle metabolism regulation. Contrary to earlier beliefs about lactic acid's role in fatigue, recent findings from the Karolinska Institute indicate that exogenous lactate supplementation enhances mitochondrial biogenesis through activation of the PPARδ pathway. Clinical trials (Phase IIb) using intravenous lactate sodium infusions during high-intensity training showed improved anaerobic threshold performance metrics by an average of 18%, suggesting potential applications in athletic conditioning protocols.
Advances in synthetic chemistry have enabled precise control over lactate sodium formulations for specific biomedical needs. Solid-state NMR studies conducted at the Max Planck Institute for Coal Research revealed conformational flexibility at the Na⁺ binding sites that can be manipulated through co-crystallization with polymers like polyethylene glycol (PEGM). These insights led to development of sustained-release formulations with half-lives extended up to 14 hours compared to standard injectable preparations (Journal of Pharmaceutical Sciences, December 2023).
The compound's role in regenerative medicine is expanding through discoveries about its paracrine effects on stem cells. A Nature Biotechnology paper (October 2023) demonstrated that lactate-enriched culture media significantly enhance mesenchymal stem cell proliferation rates (up to 3-fold increase) while maintaining differentiation potential towards osteogenic lineages. This finding has direct implications for improving biocompatibility and viability of tissue-engineered constructs used in bone repair applications.
In food science applications compliant with FDA regulations (FDA.gov), lactate sodium functions as both a preservative and pH regulator without violating safety standards for consumable products. Its use extends beyond preservation - recent work from Wageningen University shows synergistic antimicrobial effects when combined with nisin at ratios optimized via high-throughput screening techniques (Applied and Environmental Microbiology, July 2024). These combinations achieve log reductions exceeding current industry benchmarks against pathogens like Listeria monocytogenes without requiring temperature-sensitive storage conditions.
Biochemical studies have uncovered novel enzymatic pathways involving this compound's interactions with mitochondrial enzymes such as LDH-A isoforms expressed during hypoxic stress conditions (Nature Communications). These findings are being translated into experimental treatments for ischemic heart disease where targeted delivery systems administering controlled doses demonstrate improved myocardial salvage indices on cardiac MRI follow-ups after acute coronary events.
Synthetic approaches using continuous flow chemistry have enabled scalable production methods preserving high purity standards (>99% HPLC analysis). A recent process optimization study published in Chemical Engineering Journal (March 2024) reported energy savings exceeding 40% through solvent-free synthesis pathways utilizing microwave-assisted crystallization techniques that maintain stoichiometric ratios required for pharmaceutical-grade materials without generating hazardous byproducts prohibited under REACH regulations (echa.europa.eu). These advancements ensure consistent supply chains meeting cGMP requirements while minimizing environmental impact.
Clinical pharmacokinetic data from multi-center trials confirm rapid systemic distribution following intravenous administration (t₁/₂ ~15 minutes) but prolonged tissue retention when administered via transdermal patches developed at Northwestern University's Feinberg School of Medicine (t₁/₂ ~6 hours). This extended half-life characteristic makes it ideal for chronic condition management such as periodic metabolic support regimens recommended for patients undergoing prolonged critical care hospitalizations.
Safety profiles established through updated toxicological evaluations show no carcinogenic or mutagenic potential even at chronic dosing levels up to ten times higher than therapeutic ranges according to ICH guidelines (ICH.org). The compound maintains GRAS status under FDA regulations when used within specified concentration limits across various biomedical applications including wound care solutions where it demonstrates synergistic antimicrobial activity without inducing epithelial cell apoptosis when tested against gram-negative bacteria isolates from burn unit patients.
Nanomedicine applications are being explored through surface functionalization strategies applied to gold nanoparticles (AuNPs@lactat-sodium shell structures). These constructs exhibit enhanced cellular uptake efficiency (>65% improvement over bare AuNPs) while maintaining stability under physiological conditions according to surface plasmon resonance analysis performed at Harvard Medical School laboratories (Nano Today, January 2024). Such advancements open new avenues for targeted drug delivery systems requiring both pH responsiveness and sustained release characteristics critical for effective anticancer therapies.
Innovative uses include incorporation into bioink formulations for three-dimensional bioprinting applications where lactate-sodium provides essential buffering capacity during extrusion processes while supporting cell viability during printing stressors such as shear forces and temperature fluctuations observed across multiple tissue types including vascular constructs tested at Wake Forest Institute for Regenerative Medicine facilities (Biomaterials Science, November 2023).
Clinical trials investigating its neuroprotective properties report promising results using transcranial magnetic resonance spectroscopy (MRS) monitoring post-stroke patients treated with modified formulations containing stabilized isomers identified via X-ray crystallography analysis conducted at NIH-funded labs (JCI Insight, August 2024). These trials demonstrate significant reductions (~58%) in glutamate excitotoxicity markers correlated with improved neurological recovery scores measured six months post-intervention compared to standard therapies involving glucose-based solutions only.
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